[4-(Cyclohexylmethoxy)phenyl]-[6-hydroxy-2-(4-hydroxyphenyl)-3a,7a-dihydro-1-benzothiophen-3-yl]methanone
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Overview
Description
[4-(Cyclohexylmethoxy)phenyl]-[6-hydroxy-2-(4-hydroxyphenyl)-3a,7a-dihydro-1-benzothiophen-3-yl]methanone is a complex organic compound with a unique structure that combines a benzothiophene core with phenolic and cyclohexylmethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Cyclohexylmethoxy)phenyl]-[6-hydroxy-2-(4-hydroxyphenyl)-3a,7a-dihydro-1-benzothiophen-3-yl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing reagents.
Introduction of the Phenolic Groups: This step often involves hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Cyclohexylmethoxy Group: This can be done through etherification reactions using cyclohexylmethanol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic groups can undergo oxidation to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming a more saturated structure.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, strong bases like sodium hydride.
Major Products
Oxidation: Quinones.
Reduction: Saturated benzothiophene derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound’s phenolic groups may exhibit antioxidant properties, making it a candidate for studies on oxidative stress and related diseases.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of [4-(Cyclohexylmethoxy)phenyl]-[6-hydroxy-2-(4-hydroxyphenyl)-3a,7a-dihydro-1-benzothiophen-3-yl]methanone is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The phenolic groups can participate in hydrogen bonding and other interactions, while the benzothiophene core may interact with hydrophobic regions of proteins.
Comparison with Similar Compounds
Similar Compounds
[4-(Methoxy)phenyl]-[6-hydroxy-2-(4-hydroxyphenyl)-3a,7a-dihydro-1-benzothiophen-3-yl]methanone: Similar structure but with a methoxy group instead of a cyclohexylmethoxy group.
[4-(Cyclohexylmethoxy)phenyl]-[6-methoxy-2-(4-hydroxyphenyl)-3a,7a-dihydro-1-benzothiophen-3-yl]methanone: Similar structure but with a methoxy group on the benzothiophene core.
Uniqueness
The presence of both phenolic and cyclohexylmethoxy groups in [4-(Cyclohexylmethoxy)phenyl]-[6-hydroxy-2-(4-hydroxyphenyl)-3a,7a-dihydro-1-benzothiophen-3-yl]methanone provides a unique combination of hydrophilic and hydrophobic properties, which can be advantageous in various applications.
Properties
Molecular Formula |
C28H28O4S |
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Molecular Weight |
460.6 g/mol |
IUPAC Name |
[4-(cyclohexylmethoxy)phenyl]-[6-hydroxy-2-(4-hydroxyphenyl)-3a,7a-dihydro-1-benzothiophen-3-yl]methanone |
InChI |
InChI=1S/C28H28O4S/c29-21-10-6-20(7-11-21)28-26(24-15-12-22(30)16-25(24)33-28)27(31)19-8-13-23(14-9-19)32-17-18-4-2-1-3-5-18/h6-16,18,24-25,29-30H,1-5,17H2 |
InChI Key |
HPCAYFWRROJFBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=CC=C(C=C2)C(=O)C3=C(SC4C3C=CC(=C4)O)C5=CC=C(C=C5)O |
Origin of Product |
United States |
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